REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([NH2:9])[N:3]=1.[CH3:10][NH2:11].C1[CH2:16][O:15]CC1>C(#N)C>[NH2:9][C:4]1[N:3]=[C:2]([NH:1][C:16]([NH:11][CH3:10])=[O:15])[CH:7]=[C:6]([Br:8])[CH:5]=1
|
Name
|
|
Quantity
|
0.188 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=C1)Br)N
|
Name
|
1,1-carbonyldi(1,2,4-triazole)
|
Quantity
|
0.164 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a short period of a clear solution a suspension formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred at room temperature for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
whereby crystallisation
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC(=N1)NC(=O)NC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.196 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |